3-(3-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
Description
The compound 3-(3-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione features a 1,4-diazaspiro[4.6]undec-3-ene-2-thione core substituted with a 3-chlorophenyl group at position 3 and a 3-methylbenzoyl group at position 1. The 3-chlorophenyl substituent introduces electron-withdrawing effects, and the 3-methylbenzoyl group adds steric bulk. These structural features influence solubility, stability, and biological interactions .
Properties
IUPAC Name |
[2-(3-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]-(3-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2OS/c1-16-8-6-10-18(14-16)21(27)26-22(28)20(17-9-7-11-19(24)15-17)25-23(26)12-4-2-3-5-13-23/h6-11,14-15H,2-5,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLYQCMWPCTQDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2C(=S)C(=NC23CCCCCC3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione typically involves multiple steps:
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Formation of the Spirocyclic Core: : The initial step often involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diazabicyclic precursor with a chlorinated aromatic compound under basic conditions.
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Introduction of the Thione Group: : The thione group is introduced via a thiation reaction, where a carbonyl group is converted to a thione using reagents such as Lawesson’s reagent or phosphorus pentasulfide.
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Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : This compound can undergo oxidation reactions, particularly at the thione group, converting it to a sulfoxide or sulfone.
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Reduction: : Reduction reactions can target the carbonyl or thione groups, potentially converting them to alcohols or thiols, respectively.
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Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its spirocyclic structure makes it an interesting subject for synthetic organic chemistry research.
Biology
Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the thione group suggests possible interactions with biological thiols, which could be exploited in drug design.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials, particularly those requiring specific electronic or photophysical properties due to its aromatic and spirocyclic components.
Mechanism of Action
The mechanism by which 3-(3-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors through its aromatic rings and thione group, potentially inhibiting enzyme activity or modulating receptor function. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Chlorophenyl vs. Methylphenyl Substitutions
- This analog may exhibit altered binding affinities in hydrophobic environments .
- 3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione (CAS 899912-56-2): Additional chlorine atoms at positions 2 and 4 enhance steric hindrance and electronic effects, which could improve target selectivity but reduce solubility .
Acyl Group Modifications
- 3-(3-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione : The 4-methoxybenzoyl group introduces electron-donating methoxy substituents, contrasting with the 3-methylbenzoyl group in the target compound. This modification may increase metabolic stability due to reduced oxidative susceptibility .
Spiro Ring Size Variations
- 3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (CAS 899912-50-6): The smaller spiro[4.5]decene ring reduces conformational flexibility compared to the spiro[4.6]undecene system. This may limit interactions with larger binding pockets but improve synthetic accessibility .
Pharmacological Implications
Diazaspiro compounds are explored for neurological applications, such as vasopressin antagonism (e.g., diazaspiro[3.3]heptane derivatives in ). However, specific activity data for the target compound are unavailable in the provided evidence; inferences rely on structural parallels .
Comparative Data Table
Biological Activity
3-(3-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C21H19ClN2OS
- Molecular Weight : 382.9 g/mol
The compound features a diazaspirocyclic core, which is significant for its biological activity. The presence of the chlorophenyl and methylbenzoyl substituents enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds within the diazaspiro family exhibit notable antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various fungal strains, including Candida albicans and Candida parapsilosis. The minimum inhibitory concentration (MIC) values for these compounds can be comparable to established antifungal agents like ketoconazole.
Table 1: Antifungal Activity of Related Compounds
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 2d | 1.23 | Candida parapsilosis |
| 2e | 1.50 | Candida albicans |
Cytotoxicity Studies
Cytotoxicity analysis against NIH/3T3 cell lines revealed that certain derivatives of diazaspiro compounds exhibit low toxicity levels, indicating their potential for therapeutic applications without significant harm to normal cells.
Table 2: Cytotoxicity Data
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 2d | 148.26 | NIH/3T3 |
| 2e | 187.66 | NIH/3T3 |
| Doxorubicin | >1000 | NIH/3T3 |
The mechanism by which 3-(3-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione exerts its biological effects involves interactions with specific enzymes and receptors within microbial cells. Notably, it has been shown to inhibit ergosterol synthesis by targeting the enzyme CYP51, a pathway critical for fungal cell membrane integrity.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of similar compounds:
- Synthesis and Evaluation : A study synthesized various thiazol-2(3H)-imine derivatives and evaluated their antifungal activity using a modified EUCAST protocol. Compounds with electronegative substituents showed enhanced activity compared to those with less electronegative groups.
- In Silico Studies : Molecular docking studies have demonstrated that these compounds can effectively bind to the active site of CYP51, suggesting a strong potential for drug development against fungal infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
